n,1-Dimethyl-1h-pyrrole-2-carboxamide

Overview

Description

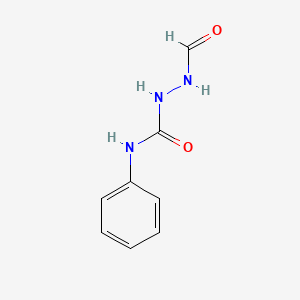

“N,1-Dimethyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C7H10N2O . It is used for research purposes .

Synthesis Analysis

The synthesis of “N,1-Dimethyl-1H-pyrrole-2-carboxamide” involves several steps. One method starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This is followed by alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide, producing the related N-ethyl carboxylate pyrrole .Molecular Structure Analysis

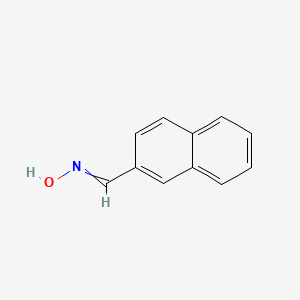

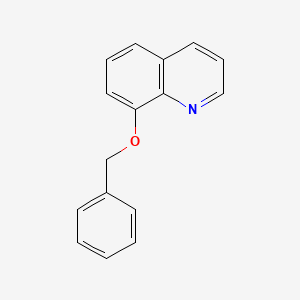

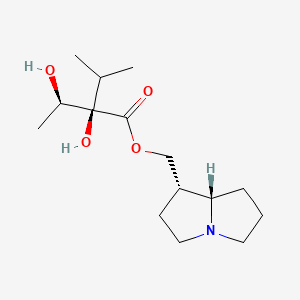

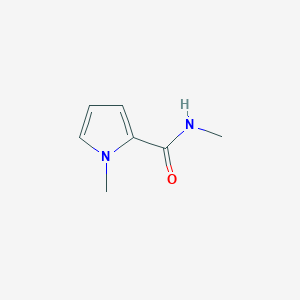

The molecular structure of “N,1-Dimethyl-1H-pyrrole-2-carboxamide” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxamide group .Physical And Chemical Properties Analysis

“N,1-Dimethyl-1H-pyrrole-2-carboxamide” is a solid compound with a molecular weight of 138.17 . Its melting point is between 97 - 99°C .Scientific Research Applications

Imaging Cancer Tyrosine Kinase

N,1-Dimethyl-1H-pyrrole-2-carboxamide derivatives have been studied for their potential use in imaging cancer tyrosine kinase. Specifically, an 18F-labeled compound demonstrated its capability as a positron emission tomography tracer, highlighting its potential in cancer diagnostics and therapy (Wang et al., 2005).

Anticancer Activity

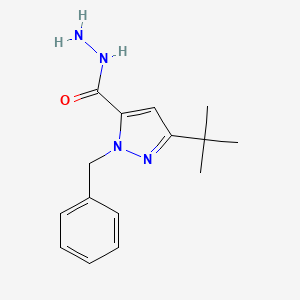

The compound has also been incorporated into molecular structures showing potential anticancer activity. For instance, derivatives of N,1-Dimethyl-1H-pyrrole-2-carboxamide bearing the benzimidazole moiety were synthesized and evaluated against various cancer cell lines. Some derivatives, particularly compound 8f, demonstrated significant antiproliferative activity against certain cancer cell lines, highlighting its potential as a part of anticancer drug development (Rasal et al., 2020).

Structural Analysis

Structural analysis of derivatives of N,1-Dimethyl-1H-pyrrole-2-carboxamide has been conducted to understand their molecular properties better. For example, the asymmetric unit of a specific compound containing this moiety was analyzed through crystallographic and spectroscopic techniques. Such studies are crucial for understanding the chemical and physical properties of these compounds and their potential applications (Lu et al., 2004).

Targeting DNA Sequences

N,1-Dimethyl-1H-pyrrole-2-carboxamide has been a part of the structure of polyamides that can bind to specific DNA sequences in the minor groove, controlling gene expression. This can have significant implications for treating diseases like cancer, where gene regulation is a key therapeutic strategy (Chavda et al., 2010).

Computational and Docking Studies

The compound has been subjected to computational and docking studies to explore its reactivity and potential biological interactions. Such studies are essential for understanding how these molecules might interact with biological targets, paving the way for drug development and other applications (Al-Otaibi et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of n,1-Dimethyl-1h-pyrrole-2-carboxamide is the enzyme sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes. Inhibition of this enzyme can disrupt the integrity of the cell membrane, leading to cell death .

Mode of Action

n,1-Dimethyl-1h-pyrrole-2-carboxamide interacts with its target by binding to the active site of sterol 14α-demethylase . Molecular docking studies suggest that the compound has a highly spontaneous binding ability and binds in the access channel away from the catalytic heme iron of the enzyme . This suggests that the compound inhibits this enzyme and would avoid heme iron-related deleterious side effects observed with many existing antifungal compounds .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by n,1-Dimethyl-1h-pyrrole-2-carboxamide affects the biosynthesis of sterols. This disruption can lead to alterations in the structure and function of the cell membrane, affecting the cell’s viability .

Result of Action

The primary result of the action of n,1-Dimethyl-1h-pyrrole-2-carboxamide is the disruption of cell membrane integrity due to the inhibition of sterol biosynthesis . This leads to cell death, making the compound potentially useful as an antimicrobial or antifungal agent .

properties

IUPAC Name |

N,1-dimethylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-7(10)6-4-3-5-9(6)2/h3-5H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZLAZMWDXQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290690 | |

| Record name | N,1-Dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,1-Dimethyl-1h-pyrrole-2-carboxamide | |

CAS RN |

7151-19-1 | |

| Record name | 7151-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,1-Dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)